molecular formula C16H18N6OS2 B269971 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

货号 B269971
分子量: 374.5 g/mol
InChI 键: DPDXGGOQFSFIQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide works by selectively binding to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to have potential therapeutic applications in autoimmune diseases and inflammatory disorders. Studies have shown that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of immune cells, such as T-cells and macrophages.

实验室实验的优点和局限性

One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development and application of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of focus is the combination of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide with other targeted therapies, such as inhibitors of PI3K or CD20, to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the investigation of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, to enhance the anti-tumor immune response. Finally, there is also potential for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide as a therapeutic agent for autoimmune diseases and inflammatory disorders, which could expand its clinical applications beyond B-cell malignancies.

合成方法

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to form tert-butyl 2-bromoacetate. This intermediate is then reacted with 2-aminothiazole to form tert-butyl N-(2-aminothiazol-4-yl)acetate. The final step involves the reaction of tert-butyl N-(2-aminothiazol-4-yl)acetate with 1-phenyl-1H-tetrazole-5-thiol to form N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.

科学研究应用

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression and prolonged survival in animal models.

属性

产品名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

分子式

C16H18N6OS2

分子量

374.5 g/mol

IUPAC 名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H18N6OS2/c1-16(2,3)12-9-24-14(17-12)18-13(23)10-25-15-19-20-21-22(15)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,18,23)

InChI 键

DPDXGGOQFSFIQB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

规范 SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。